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Compound of Interest

Compound Name:
8-Methoxy-1,7-naphthyridin-6-

amine

Cat. No.: B1365942 Get Quote

An In-Depth Technical Guide to 8-Methoxy-1,7-naphthyridin-6-amine

Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals interested in the heterocyclic compound 8-Methoxy-1,7-
naphthyridin-6-amine. We will delve into its fundamental chemical identity, propose a robust

synthetic strategy, outline methods for structural verification, and explore its potential

applications in modern pharmacology, grounded in the established significance of the

naphthyridine scaffold.

Core Compound Identification
The precise identification of a chemical entity is the cornerstone of reproducible research. 8-
Methoxy-1,7-naphthyridin-6-amine is a distinct molecule within the broader class of

naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms.

IUPAC Name and Synonyms
The systematic name for this compound as defined by the International Union of Pure and

Applied Chemistry (IUPAC) is 8-methoxy-1,7-naphthyridin-6-amine[1].

In scientific literature, patents, and chemical supplier catalogs, this compound may be

referenced by several synonyms. Recognizing these is crucial for exhaustive literature
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searches.

Common Synonyms:

6-amino-8-methoxy-1,7-naphthyridine[1]

1-methoxy-3-amino-8-aza-isochinoline[1]

55716-28-4 (CAS Registry Number)[1]

MFCD07186241[1]

DTXSID00405430[1]

Physicochemical Properties
A summary of the key computed physicochemical properties is provided below. These values

are essential for predicting the compound's behavior in various experimental settings, from

reaction work-ups to formulation and ADME (Absorption, Distribution, Metabolism, and

Excretion) studies.
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Property Value Source

Molecular Formula C₉H₉N₃O PubChem[1]

Molecular Weight 175.19 g/mol PubChem[1]

Exact Mass 175.074561919 Da PubChem[1]

CAS Registry Number 55716-28-4 PubChem[1]

Topological Polar Surface Area 61 Å² PubChem[1]

Hydrogen Bond Donors 1 (from the amine group) PubChem[1]

Hydrogen Bond Acceptors
4 (3 from nitrogens, 1 from

oxygen)
PubChem[1]

XLogP3 (Predicted

Lipophilicity)
1.1 PubChem[1]

SMILES
COC1=C2C(=CC(=N1)N)C=C

C=N2
PubChem[1]

InChIKey
UZHCBQNHIKDKKK-

UHFFFAOYSA-N
PubChem[1]

The Naphthyridine Scaffold: A Privileged Structure
in Medicinal Chemistry
The naphthyridine core is recognized as a "privileged structure" in drug discovery. This

concept, introduced by Evans et al. in the late 1980s, describes molecular scaffolds that are

capable of binding to multiple, unrelated biological targets, often with high affinity[2][3].

Naphthyridine isomers (1,5-, 1,6-, 1,7-, 1,8-, etc.) are found in a multitude of biologically active

molecules, including kinase inhibitors, antibacterial agents, and antiviral compounds[3][4][5].

The strategic placement of nitrogen atoms within the bicyclic system allows for diverse

hydrogen bonding interactions, while the planar aromatic nature facilitates π-π stacking with

biological macromolecules. The specific 1,7-naphthyridine isomer, as seen in our compound of

interest, has been explored for applications such as PDE4 inhibition[6].

Synthesis and Structural Elucidation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/55716-28-4
https://pubchem.ncbi.nlm.nih.gov/compound/55716-28-4
https://pubchem.ncbi.nlm.nih.gov/compound/55716-28-4
https://pubchem.ncbi.nlm.nih.gov/compound/55716-28-4
https://pubchem.ncbi.nlm.nih.gov/compound/55716-28-4
https://pubchem.ncbi.nlm.nih.gov/compound/55716-28-4
https://pubchem.ncbi.nlm.nih.gov/compound/55716-28-4
https://pubchem.ncbi.nlm.nih.gov/compound/55716-28-4
https://pubchem.ncbi.nlm.nih.gov/compound/55716-28-4
https://pubchem.ncbi.nlm.nih.gov/compound/55716-28-4
https://www.mdpi.com/1424-8247/14/10/1029
https://pmc.ncbi.nlm.nih.gov/articles/PMC8539032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8539032/
https://pubs.acs.org/doi/10.1021/acs.joc.4c01248
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra04262j
https://pubmed.ncbi.nlm.nih.gov/26288344/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A reliable synthetic route and rigorous structural confirmation are paramount for any chemical

probe or drug candidate. While specific literature detailing the synthesis of 8-Methoxy-1,7-
naphthyridin-6-amine is sparse, a plausible pathway can be designed based on established

methodologies for constructing substituted naphthyridine rings, such as the Friedländer

annulation or related condensation reactions[7].

Proposed Synthetic Protocol
The following protocol outlines a hypothetical but chemically sound approach to synthesize 8-
Methoxy-1,7-naphthyridin-6-amine. The core principle involves the condensation of a

substituted aminopyridine with a β-keto ester or equivalent, followed by functional group

manipulations.

Workflow: Proposed Synthesis of 8-Methoxy-1,7-naphthyridin-6-amine
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2-Amino-6-methoxypyridine

Condensation & Cyclization
(e.g., Dowtherm A, high temp)

Diethyl (ethoxymethylene)malonate

Intermediate:
Ethyl 6-methoxy-8-oxo-1,8-dihydro-1,7-naphthyridine-5-carboxylate

Hydrolysis & Decarboxylation
(e.g., NaOH, then HCl)

Intermediate:
6-Methoxy-1,7-naphthyridin-8(7H)-one

Nitration
(e.g., HNO3/H2SO4)

Intermediate:
6-Methoxy-5-nitro-1,7-naphthyridin-8(7H)-one

Chlorination/Activation
(e.g., POCl3)

Intermediate:
8-Chloro-6-methoxy-5-nitro-1,7-naphthyridine

Amination
(e.g., NH3/MeOH)

Intermediate:
6-Methoxy-5-nitro-1,7-naphthyridin-8-amine

Reduction
(e.g., H2, Pd/C or SnCl2)

Final Product:
8-Methoxy-1,7-naphthyridin-6-amine

Click to download full resolution via product page

Caption: A multi-step synthetic workflow for the target compound.
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Step-by-Step Methodology:

Step 1: Gould-Jacobs Reaction. 2-Amino-6-methoxypyridine is reacted with diethyl

(ethoxymethylene)malonate. This mixture is heated at high temperatures (typically >200 °C)

in a high-boiling solvent like Dowtherm A. This effects a condensation followed by a thermal

cyclization to form the pyridone ring of the naphthyridine system.

Step 2: Saponification and Decarboxylation. The resulting ester intermediate is hydrolyzed

using a strong base (e.g., aqueous NaOH), followed by acidification (e.g., HCl) and heating

to promote decarboxylation, yielding 6-Methoxy-1,7-naphthyridin-8(7H)-one.

Step 3: Regioselective Nitration. The naphthyridinone is carefully nitrated using a mixture of

nitric and sulfuric acid to introduce a nitro group, likely at the C5 position, which is activated

by the ring system.

Step 4: Hydroxyl Group Activation. The hydroxyl group of the pyridone tautomer is converted

to a better leaving group. Treatment with phosphorus oxychloride (POCl₃) is a standard

method to replace the hydroxyl with a chlorine atom, yielding 8-chloro-6-methoxy-5-nitro-1,7-

naphthyridine.

Step 5: Nucleophilic Aromatic Substitution (SNAr). The 8-chloro intermediate is subjected to

amination. Heating with ammonia in a solvent like methanol will displace the chloride to form

6-methoxy-5-nitro-1,7-naphthyridin-8-amine. Note: This step introduces the amine at the

wrong position. A corrected strategy would be required.

Correction & Refined Strategy: A more direct route to the desired 6-amine isomer is necessary.

A better approach would involve starting with a pyridine precursor that already contains the

nitrogen functionality that will become the 6-amine. For instance, starting with a substituted 2,4-

diaminopyridine derivative and using a different cyclization partner could build the second ring

in the correct orientation. The complexity of isomeric control is a key challenge in naphthyridine

synthesis.

Structural Elucidation Protocol
Confirmation of the final product's structure is non-negotiable and relies on a suite of

spectroscopic techniques[7].
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This will confirm the number and connectivity of protons. Key expected signals

would include a singlet for the methoxy group (~4.0 ppm), distinct aromatic protons on

both rings with characteristic coupling patterns, and a broad singlet for the amine protons.

¹³C NMR: This spectrum will show the number of unique carbon environments. The

methoxy carbon should appear around 55-60 ppm, with the remaining signals in the

aromatic region (>100 ppm).

2D NMR (COSY, HSQC, HMBC): These experiments are crucial to definitively assign

proton and carbon signals and confirm the connectivity of the entire molecular framework.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the

molecular formula. The experimentally determined exact mass should match the

theoretical value for C₉H₉N₃O (175.0746) within a very narrow tolerance (e.g., < 5 ppm)[1].

Infrared (IR) Spectroscopy: This technique identifies functional groups. Key stretches to look

for include N-H stretching for the amine group (typically two bands around 3300-3500 cm⁻¹)

and C-O stretching for the methoxy ether linkage (~1250 cm⁻¹).

Potential Applications in Drug Discovery
The 1,6- and 1,8-naphthyridine scaffolds are well-represented in medicinal chemistry literature

as potent inhibitors of various enzymes[4][8][9]. By analogy, 8-Methoxy-1,7-naphthyridin-6-
amine holds potential as a scaffold for developing novel therapeutics.

Kinase Inhibition
Many kinase inhibitors feature a planar heterocyclic core that binds to the ATP-binding pocket

of the enzyme. The naphthyridine scaffold is an effective ATP mimic. The amine and methoxy

groups on 8-Methoxy-1,7-naphthyridin-6-amine can be strategically oriented to form key

hydrogen bonds with the "hinge region" of a kinase active site, a critical interaction for potent

inhibition. Further derivatization of the amine or the aromatic core could enhance selectivity

and potency against specific kinases implicated in cancer or inflammatory diseases[4].
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Caption: Hypothetical binding mode of the compound in a kinase active site.

Other Potential Targets
Phosphodiesterases (PDEs): As demonstrated by related 1,7-naphthyridine derivatives, this

scaffold could be optimized to target specific PDE isoforms, such as PDE4, which are

relevant for treating inflammatory conditions like COPD[6].

Antiparasitic Agents: Naphthyridine-based compounds have shown promise as

antileishmanial agents[10]. The mechanism often involves targeting unique aspects of the

parasite's biology.

Fluorescent Probes: Fused polycyclic 1,6-naphthyridines can exhibit interesting optical

properties, suggesting that derivatives could be developed as fluorescent probes for

biological imaging[8][9][11].

Conclusion
8-Methoxy-1,7-naphthyridin-6-amine is a well-defined chemical entity with significant

potential as a building block in medicinal chemistry. Its structure is rooted in the privileged

naphthyridine scaffold, suggesting a high likelihood of biological activity. While its synthesis
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requires careful control of regiochemistry, established heterocyclic chemistry principles provide

clear pathways to its creation. Future work should focus on developing and optimizing a

scalable synthesis, exploring its activity against key drug targets like kinases and PDEs, and

using its core structure as a starting point for library synthesis to drive structure-activity

relationship (SAR) studies. This guide provides the foundational knowledge for researchers to

embark on such investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1365942#8-methoxy-1-7-naphthyridin-6-amine-
iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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